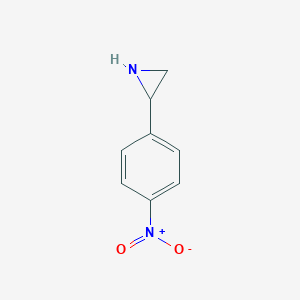
2-(4-Nitrophenyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry
Aziridines as Intermediates:
Aziridines, including 2-(4-Nitrophenyl)aziridine, are often utilized as intermediates in organic synthesis due to their ability to undergo diverse transformations. They can be converted into various functional groups, making them versatile in synthetic pathways. For instance, aziridines can be ring-opened to yield amines or alcohols, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
Table 1: Transformations of this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Ring-opening | Amines | |
| Nucleophilic Addition | Alcohols | |
| Cyclization | Heterocycles |
Biological Applications
Pharmaceutical Relevance:
The derivative this compound has shown potential in the development of pharmaceutical compounds. Aziridines are known to exhibit biological activities such as antimicrobial and anticancer properties. For example, the synthesis of aziridine derivatives has been linked to the creation of compounds with anti-influenza activity, particularly in the synthesis of oseltamivir (Tamiflu) .
Case Study: Synthesis of Antiviral Agents
In a recent study, researchers utilized this compound as a precursor for synthesizing antiviral agents targeting influenza viruses. The aziridine was subjected to various chemical transformations leading to the formation of compounds that demonstrated significant antiviral activity in vitro .
Catalytic Applications
Organocatalysis:
Recent advancements have highlighted the role of aziridines, including this compound, as organocatalysts in asymmetric synthesis. These catalysts facilitate reactions that produce enantiomerically enriched compounds, which are essential in drug development .
Table 2: Organocatalytic Reactions Involving Aziridines
| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Chiral Aziridine | Asymmetric Synthesis | 51-81 | 30-66 | |
| Nickel-Catalyzed | Aminofluoroalkylation | Varied | Not specified |
Polymer Chemistry
Polymerization Studies:
The polymerization of aziridines has been extensively studied due to their potential as monomers for producing polyamines. Research indicates that the introduction of substituents on the aziridine ring can significantly influence polymerization kinetics and properties .
Table 3: Polymerization Characteristics of Aziridines
Propiedades
Número CAS |
105799-01-7 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
Clave InChI |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
Aziridine, 2-(4-nitrophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















